N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the hydroxypropyl group through a series of substitution reactions. The methylsulfanylphenyl group can be attached using a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow chemistry could be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to an alkoxy group.
Substitution: The furan ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce alkoxy derivatives.
Scientific Research Applications
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug design and development.
Mechanism of Action
The mechanism of action of N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with molecular targets through various pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxypropyl and methylsulfanyl groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide: shares similarities with other furan derivatives, such as furan-2-carboxylic acid and furan-2-ylmethanol.
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide: is also related to phenyl derivatives like phenylalanine and phenylacetic acid.
Uniqueness
What sets N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-17(22,10-12-6-5-9-23-12)11-18-15(20)16(21)19-13-7-3-4-8-14(13)24-2/h3-9,22H,10-11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSAMGALZQXEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=CC=C2SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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